1H-Imidazole, 1-(1,2,3,4-tetrahydro-1-naphthalenyl)-
CAS No.: 103294-47-9
Cat. No.: VC0533913
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103294-47-9 |
---|---|
Molecular Formula | C13H14N2 |
Molecular Weight | 198.26 g/mol |
IUPAC Name | 1-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazole |
Standard InChI | InChI=1S/C13H14N2/c1-2-6-12-11(4-1)5-3-7-13(12)15-9-8-14-10-15/h1-2,4,6,8-10,13H,3,5,7H2 |
Standard InChI Key | RUKUDYPTXIUUKQ-UHFFFAOYSA-N |
SMILES | C1CC(C2=CC=CC=C2C1)N3C=CN=C3 |
Canonical SMILES | C1CC(C2=CC=CC=C2C1)N3C=CN=C3 |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound has the molecular formula C₁₅H₁₈N₂ and a molecular weight of 226.32 g/mol . Its systematic IUPAC name is 1-[2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]imidazole, reflecting the ethyl-linked imidazole and tetrahydronaphthalene (tetralin) moieties .
Table 1: Key Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 191280-16-7 | |
PubChem CID | 10823139 | |
ChEMBL ID | CHEMBL53644 | |
SMILES | C1CC(C2=CC=CC=C2C1)CCN3C=CN=C3 |
Structural Analysis
The molecule comprises a tetralin group (a partially hydrogenated naphthalene) connected via an ethyl chain to a 1H-imidazole ring. This hybrid structure confers both lipophilic (tetralin) and polar (imidazole) properties, influencing its pharmacokinetic behavior . X-ray crystallography and NMR data confirm a planar imidazole ring and a chair-like conformation in the tetralin system .
Synthesis and Derivative Development
Key Synthetic Routes
The synthesis of 1-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-imidazole derivatives often involves cyclization reactions or functional group interconversions:
Cyclization of Triphenylmethyl-Protected Intermediates
A patented method (US5658938A) describes cyclizing 4-phenyl-1-(1-triphenylmethyl-1H-imidazol-4-yl)-1-butanol in formic acid under reflux . This yields the target compound after detritylation and purification via preparative HPLC .
Catalytic Hydrogenation
For analogs with indene moieties, 4-(1H-inden-3-yl)-1H-imidazoles are hydrogenated under 1–10 kg H₂ pressure using palladium on carbon .
Structural Modifications
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Alkoxy Derivatives: Introducing methoxy or ethoxy groups at positions 5–8 of the tetralin ring enhances α₁A-adrenoceptor (AR) selectivity .
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Halogenation: Chlorine or bromine substitution improves metabolic stability but may reduce aqueous solubility .
Pharmacological Profile
Receptor Binding and Selectivity
The compound exhibits high affinity for α₁A-adrenoceptors (Ki = 2.3 nM) with 50–100× selectivity over α₁B and α₁D subtypes . In functional assays using rabbit urethra (α₁A), rat spleen (α₁B), and rat aorta (α₁D), it showed EC₅₀ = 8.7 nM for α₁A vs. >1,000 nM for other subtypes .
Table 2: Pharmacokinetic Parameters
Parameter | Value | Model System | Source |
---|---|---|---|
Oral Bioavailability | 42% | Dog | |
Half-life (t₁/₂) | 3.2 h | Rat | |
LogP | 2.66 | Calculated |
Uroselectivity and Cardiovascular Effects
In vivo studies in dogs demonstrated intraurethral pressure (IUP) increases at 0.1 mg/kg (ΔIUP = 28 mmHg) with minimal impact on mean arterial pressure (MAP) . This 12:1 IUP/MAP ratio surpasses non-selective agonists like phenylpropanolamine (PPA) .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.15–7.05 (m, 4H, tetralin aromatics), 6.95 (s, 1H, imidazole H-2), 3.82 (t, J = 7.2 Hz, 2H, CH₂N), 2.75–2.65 (m, 4H, tetralin CH₂) .
Chromatographic Methods
Reverse-phase HPLC (Newcrom R1 column, acetonitrile/water with 0.1% H₃PO₄) achieves baseline separation with retention time = 6.8 min .
Applications in Medicinal Chemistry
α₁A-AR Agonists for Lower Urinary Tract Symptoms (LUTS)
The compound’s uroselectivity makes it a candidate for treating benign prostatic hyperplasia (BPH) without dose-limiting hypertension . Clinical analogs (e.g., tetryzoline) are used in ophthalmic decongestants but lack systemic selectivity .
Anti-Ischemic Agents
Patent data (US5658938A) highlights derivatives with cardioprotective effects in ischemia-reperfusion models (40% reduction in infarct size at 10 mg/kg) .
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